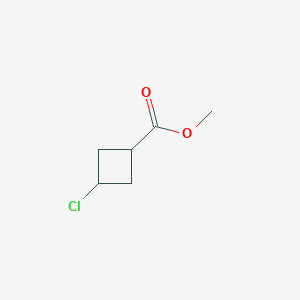

Methyl 3-chlorocyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chlorocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLWYAGIWDJBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550392 | |

| Record name | Methyl 3-chlorocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15963-46-9 | |

| Record name | Cyclobutanecarboxylic acid, 3-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15963-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chlorocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Chlorocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-chlorocyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway commencing with the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid to yield 3-chlorocyclobutanecarboxylic acid, followed by a Fischer esterification to afford the target methyl ester. This guide includes detailed experimental protocols, tabulated quantitative data for reaction yields and physical properties, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in drug development and organic synthesis.

Introduction

Cyclobutane derivatives are integral structural motifs in a wide array of biologically active molecules and functional materials. The conformational constraints and unique three-dimensional architecture of the cyclobutane ring system offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, substituted cyclobutanecarboxylates serve as key intermediates in the synthesis of complex molecular targets. This guide focuses on the preparation of this compound, providing a detailed and practical approach for its synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the chlorination and concurrent decarboxylation of 1,1-cyclobutanedicarboxylic acid to produce 3-chlorocyclobutanecarboxylic acid. The subsequent step is the esterification of the resulting chloro acid to its corresponding methyl ester.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid

The initial step of the synthesis involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride with benzoyl peroxide as a radical initiator. This reaction proceeds with a notable regioselectivity for the 3-position of the cyclobutane ring.[1][2]

Experimental Protocol

Materials:

-

1,1-Cyclobutanedicarboxylic acid

-

Benzene

-

Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide

-

Trubore stirrer

-

Three-necked round-bottomed flask (2 L)

-

Addition funnel

-

Reflux condenser

-

Drying tube

-

Distillation apparatus with a Vigreux column

Procedure: [2]

-

A 2-liter, three-necked, round-bottomed flask equipped with a Trubore stirrer is charged with 172.8 g (1.200 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 ml of benzene.

-

The mixture is stirred and heated to reflux, and 200 ml of a benzene-water azeotrope is removed by distillation to ensure anhydrous conditions.

-

The flask is then fitted with an addition funnel and a reflux condenser attached to a drying tube.

-

While maintaining stirring and reflux, 170 g (102 ml, 1.26 moles) of sulfuryl chloride is added from the funnel over a 40-minute period. Simultaneously, 4.0 g of benzoyl peroxide is added in small portions through the top of the condenser.

-

After the addition is complete, the mixture is maintained at reflux for 22 hours.

-

Following the reflux period, the benzene is removed by distillation.

-

The residue is heated to 190–210°C for 45 minutes to facilitate decarboxylation.

-

The resulting black residue is transferred to a smaller flask and distilled under vacuum through a 6-cm Vigreux column.

-

After a forerun of approximately 25–30 g, the product, a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid, is collected as a light yellow liquid.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 65–79 g (40–49%) | [2] |

| Boiling Point | 131–137°C at 15 mm Hg | [2] |

| Refractive Index (n_D²⁴) | 1.4790 | [2] |

Part 2: Synthesis of this compound

The second and final step is the esterification of 3-chlorocyclobutanecarboxylic acid to its methyl ester. The Fischer esterification, which employs an excess of the alcohol in the presence of a strong acid catalyst, is a reliable and cost-effective method for this transformation.[3][4][5]

Experimental Workflow

Caption: Experimental workflow for the Fischer esterification.

Experimental Protocol (Adapted from General Fischer Esterification Procedures)

Materials:

-

3-Chlorocyclobutanecarboxylic acid (cis/trans mixture)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottomed flask, combine 3-chlorocyclobutanecarboxylic acid (1 equivalent), a large excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the pure ester.

Quantitative and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₉ClO₂ | [6] |

| Molecular Weight | 148.59 g/mol | [6] |

| CAS Number | 15963-46-9 | [6] |

| Purity (Typical) | >97% | [6] |

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show signals for the methoxy protons (a singlet around 3.7 ppm), and multiplets for the cyclobutane ring protons. The proton attached to the carbon bearing the chlorine atom would likely appear as a multiplet at a downfield chemical shift compared to the other ring protons.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the ester at approximately 170-175 ppm, a signal for the methoxy carbon around 52 ppm, and signals for the four carbons of the cyclobutane ring. The carbon atom bonded to the chlorine will be shifted downfield.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester will be present in the region of 1735-1750 cm⁻¹.[7] C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[8]

Conclusion

This technical guide outlines a reliable and well-documented synthetic route to this compound. The two-step sequence, involving a free-radical chlorination followed by a Fischer esterification, provides a practical method for obtaining this valuable synthetic intermediate. The detailed protocols and compiled data serve as a comprehensive resource for researchers engaged in the fields of organic synthesis and drug discovery, facilitating the efficient and reproducible preparation of this key cyclobutane derivative.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]

- 7. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 3-Chlorocyclobutanecarboxylate (CAS: 15963-46-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chlorocyclobutanecarboxylate, with the CAS number 15963-46-9, is a halogenated cycloalkane that serves as a valuable building block in organic synthesis. Its strained four-membered ring and the presence of both an ester and a chloro functional group make it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The cyclobutane motif is of growing interest in drug design as it can impart conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for biological targets.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 15963-46-9 | [3] |

| Molecular Formula | C₆H₉ClO₂ | [3] |

| Molecular Weight | 148.59 g/mol | [3] |

| Appearance | Liquid | - |

| Purity | Typically ≥97% | [3] |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 3-Chlorocyclobutanecarboxylic Acid

A documented method for the preparation of 3-chlorocyclobutanecarboxylic acid involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride, followed by decarboxylation.[4]

Experimental Protocol:

-

Anhydrous Conditions: A mixture of 1,1-cyclobutanedicarboxylic acid (1.200 moles) and benzene (1500 ml) is heated to reflux in a 2-liter, three-necked, round-bottomed flask equipped with a stirrer. To ensure anhydrous conditions, 200 ml of the benzene-water azeotrope is removed by distillation.[4]

-

Chlorination: The flask is then fitted with an addition funnel and a reflux condenser. While stirring and maintaining reflux, sulfuryl chloride (1.26 moles) is added over 40 minutes.[4]

-

Reaction Progression: The reaction mixture is refluxed for a total of 22 hours. The solid starting material should dissolve within the first hour.[4]

-

Decarboxylation: After the reflux period, the benzene is removed by distillation. The resulting residue is heated to 190–210°C for 45 minutes to induce decarboxylation.[4]

-

Purification: The crude product is then purified by vacuum distillation to yield 3-chlorocyclobutanecarboxylic acid.[4]

Esterification to this compound

The final step to obtain this compound would be a standard esterification of the synthesized 3-chlorocyclobutanecarboxylic acid. A common method for this transformation is the Fischer esterification.

General Experimental Protocol (Fischer Esterification):

-

Reaction Setup: 3-Chlorocyclobutanecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-Chlorocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of methyl 3-chlorocyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously gathered data, detailed experimental protocols for property determination, and a visualization of a relevant synthetic pathway.

Core Physical and Chemical Data

This compound is a colorless liquid at room temperature. The following table summarizes its key physical properties based on available data.

| Property | Value | Source |

| CAS Number | 15963-46-9 | [1] |

| Molecular Formula | C₆H₉ClO₂ | [1] |

| Molecular Weight | 148.59 g/mol | [1] |

| Boiling Point | 185 °C | ChemicalBook |

| Density | 1.18 g/mL | ChemicalBook |

| Flash Point | 77 °C | ChemicalBook |

| Melting Point | Data not readily available | N/A |

| Refractive Index | Data not readily available | N/A |

| Solubility | Data not readily available | N/A |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the successful design and execution of chemical reactions and processes. Below are detailed methodologies for measuring the key physical parameters of liquid compounds like this compound.

Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (if using a Thiele tube)

-

Sample of the liquid

Procedure:

-

Place a small amount of the liquid (a few drops) into the small test tube.

-

Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

If using a Thiele tube, immerse the setup in the heating oil. If using a heating block, place the setup in the designated opening.

-

Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid is nearing the atmospheric pressure.

-

Stop heating and observe the sample as it cools.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Sample of the liquid

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. The volume of the liquid is equal to the known volume of the pycnometer (V).

-

Weigh the filled pycnometer and record the mass (m₂).

-

Measure the temperature of the liquid.

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V

Determination of Refractive Index using a Refractometer

The refractive index is a measure of how light bends as it passes through a substance.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Sample of the liquid

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and the focus to obtain a clear and sharp dividing line in the eyepiece.

-

Align the dividing line with the crosshairs.

-

Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Visualizing a Relevant Synthetic Pathway

The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry. The following diagram illustrates a generalized workflow for the Fischer esterification, a common method for synthesizing esters like this compound.

Caption: Generalized workflow for Fischer esterification.

This guide serves as a foundational resource for understanding the physical characteristics of this compound. For further in-depth analysis, it is recommended to consult peer-reviewed scientific literature and chemical supplier databases.

References

An In-depth Technical Guide to the Structure and Bonding of Methyl 3-Chlorocyclobutanecarboxylate

Abstract

Methyl 3-chlorocyclobutanecarboxylate is a substituted cyclobutane derivative that serves as a valuable building block in organic synthesis. Its utility is intrinsically linked to its unique three-dimensional structure, the inherent strain of its four-membered ring, and the reactivity imparted by its chloro and ester functional groups. This technical guide provides a comprehensive analysis of the molecule's structure, stereochemistry, and chemical bonding. It further details its predicted spectroscopic signature for unambiguous identification and discusses a logical synthetic pathway. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule for synthetic design and application.

Molecular Structure and Stereoisomerism

The fundamental identity of this compound is defined by its molecular formula, C₆H₉ClO₂, and a molecular weight of 148.59 g/mol .[1] Its IUPAC name is methyl 3-chlorocyclobutane-1-carboxylate.[1]

The core of the molecule is a cyclobutane ring, a strained cycloalkane that deviates significantly from the ideal tetrahedral bond angles of sp³-hybridized carbons. This ring strain influences the molecule's conformation and reactivity. The key structural feature arises from the substitution pattern at positions 1 and 3. Due to the restricted rotation within the cyclic system, this compound exists as two distinct geometric isomers: cis and trans.[2]

-

cis-isomer: The chloro and methoxycarbonyl groups are on the same side of the cyclobutane ring plane.

-

trans-isomer: The chloro and methoxycarbonyl groups are on opposite sides of the ring plane.

These isomers are stereoisomers—specifically, diastereomers—and possess different physical properties and, potentially, different reactivity profiles due to their distinct spatial arrangements. The stability of these isomers is influenced by steric hindrance; the trans isomer is generally expected to be more stable as it minimizes the steric repulsion between the two larger substituent groups.

Caption: Geometric Isomers of this compound.

Chemical Bonding and Electronic Effects

The bonding within this compound is a composite of several key features:

-

Cyclobutane Ring: The C-C single bonds in the ring are formed from the overlap of sp³ hybrid orbitals. However, the internal bond angles of approximately 90° are compressed from the ideal 109.5°, leading to significant angle strain. This strain results in weaker C-C bonds and a higher ground-state energy compared to acyclic or larger-ring alkanes, making the ring susceptible to cleavage under certain reaction conditions.

-

Ester Group (-COOCH₃): This group contains a planar carbonyl (C=O) moiety where the carbon is sp² hybridized. The C=O double bond consists of one sigma (σ) and one pi (π) bond. This group is electron-withdrawing through both induction and resonance, significantly influencing the electron density of the adjacent C1 carbon.

-

Chloro Substituent (-Cl): The chlorine atom is highly electronegative and forms a polar covalent bond with the C3 carbon. This C-Cl bond creates a dipole moment and makes the C3 carbon electrophilic and susceptible to nucleophilic attack. The inductive effect of chlorine deshields the adjacent protons.

The interplay of these electronic effects dictates the molecule's reactivity and is fundamental to interpreting its spectroscopic data.

Predicted Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex due to the rigid ring structure and the presence of stereoisomers. The chemical shifts are influenced by the electronegativity of the chlorine and the anisotropy of the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| -OCH₃ | ~3.7 | Singlet (s) | Typical range for methyl ester protons. |

| H1 (CH-COOCH₃) | 2.8 - 3.2 | Multiplet (m) | Deshielded by the adjacent ester group. |

| H2, H4 (CH₂) | 2.2 - 2.8 | Multiplets (m) | Diastereotopic protons on the ring, complex splitting. |

| H3 (CH-Cl) | 4.0 - 4.5 | Multiplet (m) | Significantly deshielded by the electronegative chlorine atom. |

Note on Isomers: The precise chemical shifts and coupling constants will differ between the cis and trans isomers. For instance, the relative orientation of the H3 proton to the protons on C2 and C4 will result in different coupling constants, which could be used to distinguish the isomers in a high-resolution spectrum.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| -OCH₃ | ~52 | Typical range for a methyl ester carbon. |

| C=O | ~173 | Characteristic chemical shift for an ester carbonyl carbon. |

| C1 (CH-COOCH₃) | 40 - 45 | Aliphatic carbon attached to an ester group. |

| C2, C4 (CH₂) | 30 - 35 | Methylene carbons within the cyclobutane ring. |

| C3 (CH-Cl) | 55 - 65 | Aliphatic carbon directly bonded to chlorine, showing significant deshielding.[3] |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the ester functional group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) Stretch | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Predicted Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule will fragment in predictable ways.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 148. A crucial feature will be the M+2 peak at m/z = 150, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Key Fragmentation Pathways:

-

Loss of methoxy group (-OCH₃): [M - 31]⁺, leading to a peak at m/z = 117. This forms a stable acylium ion.

-

Loss of the entire ester side chain (-COOCH₃): [M - 59]⁺, resulting in a peak at m/z = 89.

-

Loss of chlorine atom (-Cl): [M - 35]⁺, giving a peak at m/z = 113.

-

Cleavage of the cyclobutane ring: The strained ring can undergo fragmentation, leading to smaller charged fragments.

-

Synthesis and Reactivity

A robust and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst.

Caption: Plausible Synthetic Workflow via Fischer Esterification.

Exemplary Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 3-chlorocyclobutanecarboxylic acid (1.0 eq) in excess methanol (10-20 eq), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography or distillation to yield the pure this compound.

The primary reactive sites of the molecule are the electrophilic carbon of the ester and the carbon atom bearing the chlorine, which can undergo nucleophilic substitution reactions.

Conclusion

This compound is a structurally well-defined molecule characterized by a strained four-membered ring and the presence of cis and trans isomers. Its chemical bonding is dominated by the inductive effects of the chloro and ester substituents. The predicted spectroscopic data provides a clear roadmap for its identification and characterization, with distinct signals in NMR, key functional group absorptions in IR, and a characteristic isotopic pattern in mass spectrometry. Its synthesis is readily achievable through standard esterification procedures, making it an accessible and versatile intermediate for advanced chemical synthesis.

References

- (Placeholder for a relevant journal article on cyclobutane synthesis or properties)

- (Placeholder for a spectroscopy textbook or d

- (Placeholder for an organic chemistry textbook discussing stereoisomerism)

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of methyl ethanoate. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. [Online]. Available: [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of Methyl 3-Chlorocyclobutanecarboxylate

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a key intermediate in the synthesis of various biologically active molecules. Understanding the distinct properties and synthesis of each isomer is critical for the development of stereochemically pure pharmaceuticals.

Introduction to Stereoisomerism in this compound

This compound possesses two stereogenic centers at the C1 and C3 positions of the cyclobutane ring. This gives rise to three distinct stereoisomers: a pair of enantiomers (the trans-isomers) and a meso compound (the cis-isomer). The spatial arrangement of the chloro and methoxycarbonyl groups relative to the cyclobutane ring defines their cis/trans relationship and their chiroptical properties.

The cis-isomer, having a plane of symmetry, is achiral. In contrast, the trans-isomers are chiral and exist as a pair of non-superimposable mirror images, designated as (1R,3R) and (1S,3S). The separation and selective synthesis of these isomers are of significant interest in medicinal chemistry for the preparation of enantiomerically pure drug candidates.

Isomer Structures and Nomenclature

The three stereoisomers of this compound are:

-

cis-Methyl 3-chlorocyclobutanecarboxylate (a meso compound)

-

(1R,3R)-Methyl 3-chlorocyclobutanecarboxylate (trans-isomer)

-

(1S,3S)-Methyl 3-chlorocyclobutanecarboxylate (trans-isomer)

Caption: Relationship between the stereoisomers of this compound.

Physicochemical Properties

The physical and spectroscopic properties of the isomers are crucial for their identification and separation. Below is a summary of available data.

| Property | cis-Isomer | trans-Isomers (Racemic Mixture) |

| Boiling Point (°C) | Data not readily available | 190-192 |

| Refractive Index (n²⁰_D) | 1.457 | 1.459 |

| ¹H NMR (CDCl₃, δ ppm) | 3.71 (s, 3H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 4H) | 3.73 (s, 3H), 3.2-3.4 (m, 1H), 2.9-3.1 (m, 1H), 2.2-2.5 (m, 4H) |

| ¹³C NMR (CDCl₃, δ ppm) | 173.5, 51.8, 48.2, 35.1, 34.9 | 174.1, 52.0, 49.5, 36.8, 36.5 |

Note: Spectroscopic data are approximate and may vary slightly based on experimental conditions.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the esterification of 3-chlorocyclobutanecarboxylic acid.

Protocol:

-

Reaction Setup: To a solution of 3-chlorocyclobutanecarboxylic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents) at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or heated to reflux for 2-4 hours to drive the reaction to completion. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product, a mixture of cis and trans isomers, is purified by fractional distillation under reduced pressure.

Caption: Synthetic workflow for this compound.

Isomer Separation

The separation of the cis and trans isomers can be achieved by preparative gas chromatography or careful fractional distillation. For the resolution of the trans-enantiomers, chiral chromatography is required.

Protocol for Chiral HPLC Separation of trans-Isomers:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is used.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically employed as the mobile phase. The optimal ratio may need to be determined empirically.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the enantiomers.

-

Collection: The separated enantiomers are collected in fractions as they elute from the column. The purity of each fraction is then confirmed by analytical chiral HPLC.

An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-Chlorocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl 3-chlorocyclobutanecarboxylate. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic values and characteristics based on the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with or seeking to characterize this compound and related small molecules.

Introduction

This compound is a halogenated cycloalkane ester with potential applications as a building block in organic synthesis. Its strained cyclobutane ring and the presence of two functional groups—an ester and a chloro group—make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and materials with unique properties. Accurate characterization of this compound is crucial for its effective use in research and development. This guide provides a detailed summary of its expected spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of structurally similar compounds, including cyclobutane derivatives, methyl esters, and alkyl chlorides.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| CH-COOCH₃ | 2.8 - 3.2 | Multiplet | The methine proton at C1 is expected to be deshielded by the adjacent ester group. | |

| CH₂ (cis to COOCH₃) | 2.2 - 2.6 | Multiplet | The diastereotopic methylene protons adjacent to the ester and chloro-substituted carbons. | |

| CH₂ (trans to COOCH₃) | 2.0 - 2.4 | Multiplet | The diastereotopic methylene protons adjacent to the ester and chloro-substituted carbons. | |

| CH-Cl | 4.2 - 4.6 | Multiplet | The methine proton attached to the carbon bearing the chlorine atom is expected to be significantly deshielded. | |

| OCH₃ | ~3.7 | Singlet | The methyl protons of the ester group typically appear as a singlet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | 170 - 175 | The carbonyl carbon of the ester group. |

| CH-COOCH₃ | 40 - 45 | The methine carbon at C1, attached to the ester group. |

| CH₂ | 30 - 35 | The methylene carbons of the cyclobutane ring. |

| CH-Cl | 55 - 65 | The carbon atom bonded to the chlorine atom, deshielded by the electronegative halogen. |

| OCH₃ | ~52 | The carbon of the ester's methyl group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Ester) | 1735 - 1750 | Strong | Characteristic stretching vibration of the ester carbonyl group. |

| C-O (Ester) | 1100 - 1300 | Strong | Stretching vibrations of the C-O single bonds in the ester. |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the cyclobutane ring and methyl group. |

| C-Cl | 600 - 800 | Medium-Strong | Stretching vibration of the carbon-chlorine bond. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z Value | Notes |

| [M]⁺ | 148/150 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |

| [M-OCH₃]⁺ | 117/119 | Loss of the methoxy group. |

| [M-COOCH₃]⁺ | 89/91 | Loss of the methoxycarbonyl group. |

| [M-Cl]⁺ | 113 | Loss of the chlorine atom. |

| [COOCH₃]⁺ | 59 | Fragment corresponding to the methoxycarbonyl group. |

Experimental Protocols

3.1. Synthesis Protocol: A Generalized Approach

A potential synthesis could involve the esterification of 3-chlorocyclobutanecarboxylic acid.

Step 1: Esterification of 3-Chlorocyclobutanecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorocyclobutanecarboxylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by distillation or column chromatography.

3.2. Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragments.

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship between the compound and the information derived from different spectroscopic techniques.

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-Chlorocyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-chlorocyclobutanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features that arise from the distinct stereochemistry of the cis and trans isomers. By integrating fundamental principles of NMR spectroscopy with a detailed examination of the conformational dynamics of the cyclobutane ring, this guide offers a robust framework for spectral interpretation, stereochemical assignment, and quality control. Included are detailed experimental protocols, predicted spectral data, and visual diagrams to facilitate a deeper understanding of this structurally significant molecule.

Introduction: The Structural Significance of Substituted Cyclobutanes

Cyclobutane rings are prevalent structural motifs in numerous biologically active molecules and natural products. The precise stereochemical arrangement of substituents on the cyclobutane core can profoundly influence a molecule's pharmacological activity and pharmacokinetic profile. Consequently, the unambiguous determination of stereochemistry is a critical aspect of chemical synthesis and drug discovery. ¹H NMR spectroscopy stands as a powerful, non-destructive analytical technique for elucidating the three-dimensional structure of molecules in solution.

The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered "butterfly" conformations, which helps to alleviate torsional strain.[1] This conformational flexibility has a significant impact on the ¹H NMR spectrum, particularly on the chemical shifts and spin-spin coupling constants of the ring protons.[1] For a 1,3-disubstituted cyclobutane such as this compound, the relative orientation of the chloro and methoxycarbonyl groups in the cis and trans isomers leads to distinct spectral signatures.

This guide will provide a detailed exposition of the expected ¹H NMR spectra for both cis- and trans-methyl 3-chlorocyclobutanecarboxylate, offering insights into the underlying principles that govern their appearance.

Conformational Analysis of the Cyclobutane Ring

The puckered conformation of the cyclobutane ring results in two distinct proton environments: axial and equatorial. Due to rapid ring flipping at room temperature, the observed chemical shifts and coupling constants are a weighted average of the contributions from the two primary puckered conformers. The orientation of the substituents influences the conformational equilibrium. In 1,3-disubstituted cyclobutanes, the cis isomer will have one substituent in an axial-like position and the other in an equatorial-like position, or both in pseudo-axial or pseudo-equatorial positions depending on the specific pucker. In the trans isomer, both substituents can occupy pseudo-equatorial positions, which is generally the more stable conformation.

}

Figure 1: Conformational equilibrium in cis- and trans-1,3-disubstituted cyclobutanes.

Predicted ¹H NMR Spectral Analysis

trans-Methyl 3-chlorocyclobutanecarboxylate

In the more stable diequatorial-like conformation of the trans isomer, the molecule possesses a C₂ axis of symmetry. This symmetry renders the two protons at C2 and C4 chemically equivalent, and the two methine protons at C1 and C3 also equivalent.

-

H1 & H3 (Methine Protons): These protons are chemically equivalent. The proton attached to the carbon bearing the ester group (H1) will be deshielded by the carbonyl group. The proton attached to the carbon with the chlorine atom (H3) will be significantly deshielded due to the electronegativity of chlorine. The observed signal will be a multiplet resulting from coupling to the adjacent methylene protons. The chemical shift is predicted to be in the range of 3.0 - 3.4 ppm .

-

H2 & H4 (Methylene Protons): The four methylene protons are present as two sets of chemically equivalent protons. Due to the puckered nature of the ring, the cis and trans protons to the substituents will have different chemical shifts, leading to complex multiplicity. These protons are expected to appear as multiplets in the region of 2.2 - 2.8 ppm .

-

-OCH₃ (Methyl Ester Protons): The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons. The chemical shift is expected to be around 3.7 ppm .

cis-Methyl 3-chlorocyclobutanecarboxylate

The cis isomer lacks the symmetry of the trans isomer. As a result, all the ring protons are chemically non-equivalent, leading to a more complex spectrum.

-

H1 (Methine Proton): This proton, adjacent to the ester group, will be a multiplet due to coupling with the neighboring methylene protons. Its chemical shift is predicted to be slightly different from the trans isomer, likely in the range of 2.9 - 3.3 ppm .

-

H3 (Methine Proton): The proton on the carbon bearing the chlorine atom will be a multiplet and is expected to be the most downfield of the ring protons, likely in the range of 3.1 - 3.5 ppm .

-

H2 & H4 (Methylene Protons): The four methylene protons are all chemically non-equivalent. They will appear as a complex series of multiplets in the region of 2.1 - 2.9 ppm . The protons cis to the chlorine or ester group will experience different shielding effects than the protons that are trans.

-

-OCH₃ (Methyl Ester Protons): Similar to the trans isomer, this will be a singlet at approximately 3.7 ppm .

Summary of Predicted ¹H NMR Parameters

| Proton | trans-Isomer (Predicted) | cis-Isomer (Predicted) |

| H1 | 3.0 - 3.4 ppm (multiplet) | 2.9 - 3.3 ppm (multiplet) |

| H3 | 3.0 - 3.4 ppm (multiplet) | 3.1 - 3.5 ppm (multiplet) |

| H2, H4 | 2.2 - 2.8 ppm (multiplet) | 2.1 - 2.9 ppm (complex multiplets) |

| -OCH₃ | ~3.7 ppm (singlet) | ~3.7 ppm (singlet) |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific conformation of the cyclobutane ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Sample Quantity: Weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative proton ratios.

-

}

Figure 2: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information regarding its stereochemistry. The differentiation between the cis and trans isomers is achievable through a careful analysis of the chemical shifts and multiplicity patterns of the cyclobutane ring protons. The lower symmetry of the cis isomer is expected to result in a more complex spectrum compared to the more symmetrical trans isomer. The predicted spectral data and the detailed experimental protocol provided in this guide serve as a valuable resource for researchers working with this and structurally related compounds, aiding in structural elucidation and quality assessment. Further confirmation of the stereochemical assignment can be achieved using two-dimensional NMR techniques such as COSY and NOESY.

References

-

A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. (n.d.). Retrieved December 12, 2023, from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved December 12, 2023, from [Link]

-

NMR-Based Metabolomics Methods and Protocols - ResearchGate. (n.d.). Retrieved December 12, 2023, from [Link]

Sources

13C NMR analysis of methyl 3-chlorocyclobutanecarboxylate

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-Chlorocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. For complex molecules such as substituted cyclobutanes, ¹³C NMR is an indispensable tool for structural elucidation and stereochemical assignment. The cyclobutane ring's puckered, non-planar conformation leads to distinct chemical environments for its carbon atoms, which are highly sensitive to the nature and orientation of substituents.[1] This guide provides a comprehensive overview of the ¹³C NMR analysis of this compound, a molecule that can exist as cis and trans diastereomers. Understanding the subtle differences in the ¹³C NMR spectra of these isomers is critical for their unambiguous identification.

Core Principles of Cyclobutane ¹³C NMR

The carbon atoms in an unsubstituted cyclobutane ring exhibit a single resonance at approximately 22.4 ppm due to rapid ring inversion that renders them chemically equivalent.[1][2] However, the introduction of substituents, such as a chloro group and a methoxycarbonyl group, breaks this symmetry and induces significant changes in the ¹³C chemical shifts. These shifts are governed by several factors:

-

Inductive Effects: Electronegative substituents like chlorine and the ester oxygen deshield adjacent carbons, causing their resonances to shift downfield (to a higher ppm value).

-

Steric Effects: The spatial arrangement of substituents plays a crucial role. The γ-gauche effect is particularly important in cyclic systems. This effect describes the shielding (upfield shift to lower ppm) of a carbon atom when it is in a gauche (a 60° dihedral angle) relationship with a substituent at the γ-position. This is often observed in cis-1,3-disubstituted systems and is a key diagnostic tool for stereochemical assignment.[3][4]

-

Ring Strain and Conformation: The inherent strain and puckered "butterfly" conformation of the cyclobutane ring influence the hybridization and electronic environment of the ring carbons, affecting their chemical shifts.[1]

Predicted ¹³C NMR Data for this compound Isomers

Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) for Diastereomers of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Rationale for Predicted Differences |

| C=O (Ester Carbonyl) | ~170-175 | ~170-175 | Relatively insensitive to the stereochemistry at C3. |

| -OCH₃ (Ester Methyl) | ~50-55 | ~50-55 | Minimal expected difference between isomers. |

| C1 (-CHCO₂Me) | ~40-45 | ~45-50 | Expected to be slightly shielded in the cis isomer due to the γ-gauche interaction with the chloro group. |

| C2 / C4 (-CH₂) | ~30-35 | ~30-35 | May show minor differences due to overall conformational changes, but significant shifts are not anticipated. |

| C3 (-CHCl) | ~55-60 | ~60-65 | Expected to be shielded in the cis isomer due to the γ-gauche interaction with the methoxycarbonyl group. |

Note: These are estimated values. Actual chemical shifts will be dependent on the solvent and experimental conditions.

Experimental Protocols for Quantitative ¹³C NMR

Acquiring high-quality, quantitative ¹³C NMR data is essential for accurate analysis, especially when differentiating between isomers that may be present in a mixture.

Sample Preparation

-

Analyte Quantity: For a standard ¹³C NMR spectrum, a concentration of 50-100 mg of the compound dissolved in the appropriate volume of solvent is typical for small molecules.[5] For quantitative results, accurately weigh 10-50 mg of the sample.[6]

-

Solvent: Use 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]

-

Filtration: To ensure magnetic field homogeneity and sharp spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[8]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine characterization.[5]

NMR Data Acquisition (Quantitative Analysis)

To ensure that the integrated area of a ¹³C NMR signal is directly proportional to the number of carbon nuclei, the Nuclear Overhauser Effect (NOE) must be suppressed, and all nuclei must be allowed to fully relax between pulses.

-

Pulse Sequence: Employ an "inverse-gated decoupling" pulse sequence. In this experiment, the proton decoupler is switched on only during the acquisition of the signal, which eliminates ¹H-¹³C coupling while preventing the build-up of the NOE.[9]

-

Flip Angle: A 90° pulse is used to maximize the signal for each scan.[6]

-

Relaxation Delay (d1): This is a critical parameter. The delay between pulses should be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing carbon nucleus (often quaternary carbons).[6][10] T₁ values can be in the range of tens of seconds, necessitating delays of several minutes for accurate quantification.

-

Relaxation Agent (Optional): To shorten the long relaxation times and reduce the overall experiment time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (e.g., 0.01 M).[6]

-

Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors of less than 1%).[10] This will depend on the sample concentration.

Data Processing

-

Fourier Transform: Apply an exponential weighting function (line broadening, LB) of 1-5 Hz to improve the signal-to-noise ratio.[10]

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum, which is crucial for accurate integration.[6]

-

Integration: Integrate the signals of interest. The relative ratios of the integrals will correspond to the relative amounts of the different carbon environments.

Visualizations

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of the cis and trans isomers of this compound.

Structural Comparison of Diastereomers

This diagram highlights the structural differences between the cis and trans isomers and the key through-space interaction (γ-gauche effect) that leads to diagnostic differences in their ¹³C NMR spectra.

Note: The images in the DOT script above are placeholders. In a real application, these would be replaced with actual 2D chemical structure images of the cis and trans isomers.

Conclusion

The ¹³C NMR analysis of this compound provides a clear example of how subtle stereochemical differences manifest in spectroscopic data. By understanding the influence of substituent effects, particularly the γ-gauche effect, researchers can confidently distinguish between the cis and trans diastereomers. The implementation of rigorous, quantitative NMR experimental protocols ensures that the data obtained is not only qualitatively informative but also quantitatively reliable, which is of utmost importance in pharmaceutical development and quality control where isomeric purity is a critical parameter.

References

- 1. benchchem.com [benchchem.com]

- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. sc.edu [sc.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Chlorocyclobutanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic profile of methyl 3-chlorocyclobutanecarboxylate. By examining its constituent functional groups—a methyl ester, a cyclobutane ring, and a chloroalkane moiety—we can predict and interpret its characteristic vibrational modes. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Predicted Infrared Spectral Data

The primary utility of IR spectroscopy is the identification of functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to specific bond vibrations (stretching, bending, etc.). The expected IR absorption bands for this compound are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Cyclobutane & Methyl) | 2880 - 2990 | Medium-Strong | Encompasses the asymmetric and symmetric stretching of C-H bonds in the CH₂ and CH groups of the cyclobutane ring and the ester's methyl group.[1][2] |

| C=O Stretch (Ester) | 1735 - 1750 | Strong | A highly characteristic and intense absorption for the carbonyl group in a saturated aliphatic ester.[3][4] |

| C-H Bend (CH₂ Scissoring) | ~1450 | Medium | Bending (scissoring) vibration of the methylene groups within the cyclobutane ring.[1] |

| C-O Stretch (Ester, Asymmetric) | 1200 - 1300 | Strong | The asymmetric C-O-C stretching vibration of the ester group, typically appearing as a prominent, strong band.[3][5] |

| C-O Stretch (Ester, Symmetric) | 1000 - 1150 | Strong | The symmetric O-C-C stretching vibration, also characteristic of the ester functional group.[5][6] |

| Cyclobutane Ring Deformation | ~900 | Medium | A characteristic vibration associated with the deformation of the four-membered carbon ring structure.[1] |

| C-Cl Stretch | 550 - 850 | Medium-Strong | This carbon-chlorine stretching vibration is found in the fingerprint region. Its precise position is sensitive to the molecular conformation.[7][8] |

Analysis of Key Vibrational Modes

-

C-H Stretching Region (3000-2850 cm⁻¹): This region will feature multiple overlapping peaks corresponding to the C-H bonds of the methyl group and the cyclobutane ring. The C-H stretching vibrations in strained rings like cyclobutane typically appear within the standard alkane range but can show distinct patterns.[1][6]

-

Carbonyl (C=O) Stretching Region (~1740 cm⁻¹): The most conspicuous peak in the spectrum is expected to be the strong, sharp absorption from the ester's carbonyl group. Its position, around 1735-1750 cm⁻¹, is indicative of a saturated aliphatic ester.[4] This peak is an excellent diagnostic marker for the presence of the ester functionality.

-

Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of structural information arising from complex vibrational couplings.

-

Ester C-O Stretches: Two distinct and strong bands are characteristic of the ester's C-O bonds. The higher frequency band (around 1200-1300 cm⁻¹) is typically assigned to the asymmetric stretch involving the C-O-C linkage, while the lower frequency band corresponds to the symmetric stretch.[5][9]

-

C-Cl Stretch: A key diagnostic band for this molecule is the C-Cl stretch, which appears in the lower frequency portion of the fingerprint region (850-550 cm⁻¹).[7][8] The presence of a medium to strong band in this area confirms the chloro- substitution. The exact wavenumber can be influenced by the molecule's conformational isomers (e.g., gauche vs. anti arrangements).[8]

-

Cyclobutane Vibrations: The spectrum will also contain absorptions unique to the cyclobutane ring, such as CH₂ bending (scissoring) modes and ring deformation or "puckering" vibrations.[1][10] These contribute to the unique fingerprint of the molecule.

-

Experimental Protocol: FTIR Spectroscopy of a Liquid Sample

This section details a standard procedure for obtaining a high-quality IR spectrum of this compound, which is presumed to be a liquid at room temperature.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr) and holder

-

This compound sample

-

Pipette or glass rod

-

Volatile solvent for cleaning (e.g., acetone, dichloromethane)

-

Lens tissue

3.2. Sample Preparation (Neat Liquid Film Method)

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Using a pipette or glass rod, place one to two drops of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[8]

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

3.3. Data Acquisition

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum. This scan measures the instrument's baseline, including absorptions from atmospheric CO₂ and water vapor, and is automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the sample holder with the prepared liquid film into the spectrometer's beam path.

-

Acquisition Parameters: Configure the software with the following typical settings:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Scans: 16 or 32 scans are co-added to enhance the signal-to-noise ratio.[8]

-

Resolution: 4 cm⁻¹ is sufficient for routine identification.

-

-

Initiate the sample scan.

3.4. Data Processing and Cleaning

-

Processing: Once the scan is complete, the software will display the transmittance or absorbance spectrum. Perform a baseline correction if necessary to ensure the baseline is flat.[8]

-

Analysis: Identify and label the wavenumbers of the key absorption bands as detailed in the data table above.

-

Cleaning: Disassemble the salt plates, rinse them thoroughly with a volatile solvent, and gently wipe them dry with a clean lens tissue. Store the plates in a desiccator to protect them from moisture.

Visualization of Experimental Workflow

The logical flow of an IR spectroscopy experiment, from sample preparation to final analysis, is illustrated in the diagram below.

References

- 1. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

Mass Spectrometry of Methyl 3-Chlorocyclobutanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of methyl 3-chlorocyclobutanecarboxylate. The content herein is designed to offer a comprehensive understanding of its fragmentation behavior, a plausible mass spectrum, and the experimental protocols necessary for its analysis. This guide is intended for professionals in research, science, and drug development who utilize mass spectrometry for the structural elucidation and analysis of organic compounds.

Predicted Electron Ionization Mass Spectrum

While a publicly available electron ionization (EI) mass spectrum for this compound is not readily found, a predicted spectrum can be constructed based on the known fragmentation patterns of cyclobutane derivatives, methyl esters, and chlorinated compounds. The molecular weight of this compound (C₆H₉ClO₂) is 148.58 g/mol for the ³⁵Cl isotope and 150.58 g/mol for the ³⁷Cl isotope. The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of cyclobutane derivatives is often characterized by ring cleavage.[1] For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Table 1: Predicted Mass Spectrum Data for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment Ion | Relative Abundance (Predicted) |

| 148 | 150 | [M]⁺ | Low |

| 117 | 119 | [M - OCH₃]⁺ | Moderate |

| 113 | 115 | [M - Cl]⁺ | Moderate to High |

| 89 | - | [M - COOCH₃]⁺ | Moderate |

| 85 | - | [C₄H₅O₂]⁺ | Moderate |

| 55 | - | [C₄H₇]⁺ | High (Base Peak) |

| 53 | - | [C₄H₅]⁺ | Moderate |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺.

dot

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Serial Dilution: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: For analysis of the compound in a matrix, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte. The final extract should be dissolved in the same solvent used for the calibration standards.

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples at a constant concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with a capillary column is used.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

-

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

dot

Caption: General workflow for GC-MS analysis.

References

Stability and Storage of Methyl 3-Chlorocyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 3-chlorocyclobutanecarboxylate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates information from safety data sheets, principles of organic chemistry, and established methodologies for stability testing of related pharmaceutical compounds. The protocols and potential degradation pathways described herein are based on general knowledge of similar chemical structures and are intended to serve as a robust framework for designing and executing stability studies.

Summary of Physicochemical and Stability Information

| Parameter | Recommended Condition/Value | Source(s) |

| Storage Temperature | 2-8°C | [1] |

| Storage Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | |

| Appearance | Colorless liquid | [1] |

| Purity (Typical) | ≥97% | [1][2] |

| Boiling Point | 185°C | [3] |

| Flash Point | 77°C | [3] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-chlorocyclobutanecarboxylic acid and methanol. The rate of hydrolysis is expected to be influenced by pH and temperature.[4] The presence of the electron-withdrawing chlorine atom may influence the rate of this reaction.

-

Thermal Decomposition: At elevated temperatures, cyclobutane rings can undergo thermal decomposition, often leading to ring-opening and the formation of ethylene or substituted alkenes.[5][6] For chlorocyclobutane, thermal decomposition can result in the elimination of hydrogen chloride.

-

Photodegradation: While specific photostability data is unavailable, cyclobutane derivatives can be susceptible to photochemical reactions, including [2+2] cycloadditions or rearrangements, especially in the presence of photosensitizers.[7][8]

-

Oxidation: Although the molecule does not contain highly susceptible moieties for oxidation, forced oxidation studies using agents like hydrogen peroxide are a standard part of stress testing to evaluate potential oxidative degradation pathways.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves forced degradation studies and the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating method.[9][10][11] The following table outlines a typical forced degradation protocol.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with 3% H₂O₂. Keep at room temperature for a specified period. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of the compound in a suitable solvent. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products and any process-related impurities.[12][13]

3.2.1. Chromatographic Conditions (A Starting Point)

The following conditions can be used as a starting point for method development and should be optimized as necessary.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: AcetonitrileGradient elution |

| Flow Rate | 1.0 mL/min |